molecular formula C6H8N2S B1590797 5,6-Dimethylpyrimidine-2(1H)-thione CAS No. 64942-98-9

5,6-Dimethylpyrimidine-2(1H)-thione

Cat. No.: B1590797
CAS No.: 64942-98-9
M. Wt: 140.21 g/mol
InChI Key: IVYAMTGRPUIBAB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a specific structural isomer within the dimethylpyrimidine-thione family, characterized by methyl substituents at the 5 and 6 positions of the pyrimidine ring and a thione group at position 2. The compound carries the Chemical Abstracts Service registry number 64942-98-9 and possesses the molecular formula C6H8N2S with a molecular weight of 140.21 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5,6-dimethyl-1H-pyrimidine-2-thione, which accurately reflects both the position of methyl substituents and the tautomeric form preferred under standard conditions.

The structural identity of this compound can be precisely defined through its Simplified Molecular Input Line Entry System notation: CC1=C(NC(=S)N=C1)C. This notation clearly illustrates the arrangement of atoms and bonds within the molecule, showing the methyl groups attached to adjacent carbon atoms in the pyrimidine ring and the thiocarbonyl functionality that characterizes the thione tautomer. The compound exists in tautomeric equilibrium between the thione form and the corresponding thiol form, with the thione structure being thermodynamically favored under most conditions. The International Chemical Identifier for this compound is InChI=1S/C6H8N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9), providing an unambiguous representation of its molecular structure.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
Chemical Abstracts Service Number 64942-98-9
International Union of Pure and Applied Chemistry Name 5,6-dimethyl-1H-pyrimidine-2-thione
Simplified Molecular Input Line Entry System CC1=C(NC(=S)N=C1)C
International Chemical Identifier Key IVYAMTGRPUIBAB-UHFFFAOYSA-N
PubChem Compound Identifier 13853253

Historical Context of Pyrimidine-Thione Derivatives

The systematic investigation of pyrimidine-thione derivatives began with early studies of the pyrimidine ring system, which has exhibited extensive occurrence in nature as substituted and ring-fused compounds. The foundational work in pyrimidine chemistry can be traced to the late 19th century, when laboratory synthesis of pyrimidine derivatives was first achieved in 1879 through the preparation of barbituric acid from urea and malonic acid. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and the name "pyrimidin" was first proposed by Pinner in 1885.

The specific development of pyrimidine-thione chemistry emerged as researchers recognized the significant biological and synthetic importance of sulfur-containing heterocycles. 2-Mercaptopyrimidine nucleotides were first detected in Escherichia Coli soluble ribonucleic acid and yeast transfer ribonucleic acid, where they were found to inhibit the synthesis of transfer ribonucleic acid, thus demonstrating antitumor and antithyroid properties. These discoveries established pyrimidine-thione derivatives as compounds of considerable therapeutic interest, leading to expanded research into various substituted analogs.

The evolution of pyrimidine-thione research has been marked by the recognition that these compounds possess diverse biological activities, including antimicrobial, antitubercular, antitumor, and hypoglycemic properties. Historical studies have demonstrated that pyrimidine-thione derivatives exhibit pronounced in vitro bacteriostatic activity, which has driven continued interest in their synthesis and characterization. The development of synthetic methodologies for pyrimidine-thiones has progressed from simple condensation reactions to sophisticated multi-component approaches, reflecting the growing understanding of their chemical reactivity and potential applications.

Research into dimethylpyrimidine-thione derivatives has revealed their utility as key building blocks in heterocyclic synthesis, with the active methylene groups in these compounds providing sites for further chemical modification. The historical progression of pyrimidine-thione chemistry has established these compounds as versatile synthetic intermediates capable of participating in diverse chemical transformations to yield complex heterocyclic structures with enhanced biological activities.

Role in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry as both a synthetic target and a versatile building block for the construction of more complex molecular architectures. The compound's role in heterocyclic synthesis stems from the presence of multiple reactive sites, including the thione sulfur atom and the methyl groups, which can participate in various chemical transformations. The pyrimidine-thione framework serves as an excellent platform for the development of fused heterocyclic systems through cyclization reactions and multi-component synthetic strategies.

The electronic properties of this compound contribute to its effectiveness as a heterocyclic building block, with the electron-rich thione functionality providing nucleophilic character while the pyrimidine ring system offers multiple sites for electrophilic attack. Research has demonstrated that pyrimidine-thione derivatives can undergo reactions with electrophilic reagents to form diverse heterocyclic products, including pyrano[2,3-d]pyrimidine derivatives and other fused ring systems. The active methylene groups associated with the methyl substituents in this compound can be exploited for condensation reactions with aldehydes and other carbonyl compounds.

The compound's participation in heterocyclic chemistry extends to its role in the synthesis of metal complexes, where the thione and pyrimidine nitrogen atoms can serve as coordinating sites. Studies have shown that dimethylpyrimidine-thione derivatives can form stable complexes with various metal centers, leading to compounds with interesting structural, thermal, and magnetic properties. These metal complexes often exhibit calixarene-like structures with cavities capable of accommodating guest molecules, demonstrating the potential for supramolecular applications.

Table 2: Synthetic Applications of Pyrimidine-Thione Derivatives in Heterocyclic Chemistry

Reaction Type Product Class Key Features Reference
Condensation with Aldehydes Pyrano[2,3-d]pyrimidines Fused ring formation
Metal Complexation Organometallic Clusters Calixarene-like structures
Multi-component Reactions Substituted Heterocycles High atom economy
Cyclocondensation Thiazolopyrimidines Ring fusion chemistry
Alkylation Reactions Thioether Derivatives Nucleophilic substitution

Properties

IUPAC Name

5,6-dimethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYAMTGRPUIBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551234
Record name 5,6-Dimethylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64942-98-9
Record name 5,6-Dimethylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2,4-Pentanedione with Thiourea

Method overview:
The most commonly reported synthesis involves the condensation and cyclization of 2,4-pentanedione (acetylacetone) with thiourea under basic conditions. This method exploits the nucleophilic attack of thiourea on the diketone, followed by ring closure to form the pyrimidine-2-thione core with methyl substitutions at positions 5 and 6.

Reaction conditions:

  • Reagents: 2,4-pentanedione and thiourea
  • Base: Sodium ethoxide (NaOEt) or other alkoxide bases
  • Solvent: Ethanol or other suitable alcohol solvents
  • Temperature: Reflux conditions (typically 60–80°C)
  • Reaction time: Several hours (commonly 4–24 hours)

Mechanism:
Thiourea acts as a nucleophile attacking the diketone, leading to an intermediate that undergoes cyclization and tautomerization to yield 5,6-dimethylpyrimidine-2(1H)-thione.

Advantages:

  • Straightforward and efficient synthesis
  • Good yields under optimized conditions
  • Amenable to scale-up for industrial production

Data Table 1: Typical Reaction Parameters and Yields

Parameter Typical Value
Molar ratio (diketone:thiourea) 1:1
Base concentration 1.0 equivalent sodium ethoxide
Solvent Ethanol
Temperature Reflux (~78°C)
Reaction time 6–12 hours
Yield 70–85%

Dehydrogenation of Dihydropyrimidine-2-thione Intermediates

In some studies, the initial product formed is a 3,4-dihydropyrimidine-2(1H)-thione derivative, which can be further dehydrogenated to the aromatic pyrimidine-2-thione.

Procedure:

  • Synthesis of 3,4-dihydropyrimidine-2-thione derivatives via reaction of α,β-unsaturated ketones with thiourea in the presence of sodium ethoxide.
  • Subsequent dehydrogenation using excess sodium ethoxide in ethanol leads to aromatization, forming the target this compound.

Key points:

  • Dehydrogenation typically requires 3 molar equivalents of sodium ethoxide.
  • The process enhances purity and stability of the final compound.

Reference reaction:

$$
\text{Dihydropyrimidine-2-thione} \xrightarrow[\text{3 eq NaOEt}]{\text{Ethanolic reflux}} \text{this compound}
$$

Industrial Scale Synthesis and Purification

For industrial production, the above synthetic routes are adapted to continuous flow reactors to improve yield, reproducibility, and safety. Key features include:

  • Continuous feeding of reactants (2,4-pentanedione, thiourea, base).
  • Controlled temperature and reaction time.
  • Use of purification techniques such as recrystallization and chromatography to obtain high-purity product.

Alternative Synthetic Routes

While the 2,4-pentanedione/thiourea method is predominant, other synthetic approaches reported include:

  • Reaction of substituted pyrimidines with sulfur sources to introduce the thione group.
  • Use of α,β-unsaturated ketones with guanidine derivatives followed by sulfurization steps.

These alternative methods are less common but useful for synthesizing analogues or derivatives of this compound.

Summary Table of Preparation Methods

Method Starting Materials Conditions Key Notes Yield Range
Cyclization of 2,4-pentanedione with thiourea 2,4-pentanedione, thiourea, NaOEt Reflux in ethanol, 6–12 h Simple, scalable, common method 70–85%
Dehydrogenation of dihydropyrimidine intermediates Dihydropyrimidine-2-thione, NaOEt Excess NaOEt, ethanolic reflux Aromatization step to aromatic form >80% (post step)
Alternative sulfurization routes Substituted pyrimidines, sulfur sources Various, often multi-step Used for derivatives Variable

Research Findings on Reaction Optimization

  • Increasing the base concentration improves cyclization rate but may lead to side reactions.
  • Reaction temperature above reflux can degrade the product.
  • Purification by recrystallization from ethanol or methanol yields high-purity compounds suitable for pharmaceutical applications.
  • Spectroscopic studies (IR, NMR, UV-Vis) confirm the formation of the thione and methyl-substituted pyrimidine ring.

Chemical Reactions Analysis

Oxidation Reactions

The thione group (-C=S) undergoes oxidation to form sulfoxide/sulfone derivatives. In a study comparing reactivity across pyrimidine-thiones, 5,6-dimethylpyrimidine-2(1H)-thione was oxidized using hydrogen peroxide (H₂O₂) and glacial acetic acid, yielding a sulfonyl derivative (C₇H₈N₂O₂S) with 85% efficiency .

Reagent Conditions Product Yield
H₂O₂ + CH₃COOH24 hrs, 80°C5,6-Dimethylpyrimidine-2-sulfonyl85%

Hydrazinolysis Pathways

Reaction with hydrazine hydrate produces complex rearrangements:

  • Primary pathway : Forms 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and 3,5-dimethylpyrazole .

  • Secondary pathway : Generates a red intermediate (1-amino-4,6-dimethylpyrimidin-2(1H)-one hydrazone), which further decomposes to triaminoguanidine .

This Dimroth-like rearrangement highlights the compound's role in synthesizing nitrogen-rich heterocycles for pharmaceutical applications.

Recyclization Reactions

Treatment with hydroxylamine or acetylhydrazine leads to recyclization into 5-ureido-1,2-azolines (e.g., isoxazolines or pyrazolines). This SN(ANRORC) mechanism involves ring-opening and reclosing steps .

Nucleophilic Substitution

The methyl groups at positions 5 and 6 facilitate electrophilic substitution. For example:

  • Alkylation : Reacts with alkyl halides to form S-alkyl derivatives.

  • Acylation : Benzoylation with benzoyl chloride derivatives produces thioesters (e.g., pyrimidine benzothioates) .

Cross-Coupling Reactions

In medicinal chemistry studies, derivatives of this compound were synthesized via Suzuki-Miyaura coupling to introduce aryl groups at position 4. These derivatives showed enhanced binding to H-RAS-GTP (binding energy: -8.4 kcal/mol) .

Biological Activity of Reaction Products

Reaction derivatives exhibit notable bioactivity:

Derivative Activity IC₅₀ (µM) Target
Sulfonyl derivative Anticancer (MCF-7 cells)2.617 ± 1.6RAS/PI3K/Akt/JNK pathways
Triazole-thiol analog AnticonvulsantN/AGABA receptors
Benzothioate derivatives AntimicrobialMIC 500–1000 μg/mLS. aureus, E. coli

Comparative Reactivity Insights

  • vs 4,6-Dimethylpyrimidine-2-thione : The 5,6-dimethyl isomer shows slower sulfoxidation due to steric hindrance from adjacent methyl groups .

  • vs 2-Mercaptopyrimidine : Higher nucleophilic reactivity at the thione sulfur due to methyl electron-donating effects .

Key Research Findings

  • Anticancer Mechanism : Derivatives inhibit RAS signaling by binding to H-RAS-GTP (PDB ID: 6GCM), downregulating PI3K/Akt and JNK pathways in breast cancer cells .

  • Synthetic Efficiency : Cyclization reactions achieve >80% yields under optimized conditions (NaOEt, ethanol, reflux) .

  • Structural Confirmation : Intermediate hydrazones were characterized via ¹H/¹³C NMR (δ 14.15 ppm for NH tr) .

This compound's versatility in organic synthesis and bioactivity modulation underscores its importance in drug discovery and materials science.

Scientific Research Applications

5,6-Dimethylpyrimidine-2(1H)-thione has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5,6-Dimethylpyrimidine-2(1H)-thione C₆H₈N₂S 140.204 Not reported 5-CH₃, 6-CH₃, 2-SH
5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione C₁₄H₁₅N₂O₂S 275.34 208 4-Ph, 6-CH₃, 2-SH, 5-OCO₂Et
Tetrahydropyrimidine-2(1H)-thione C₄H₈N₂S 116.18 Not reported Saturated pyrimidine ring, 2-SH
1-(4-Ethylbenzyl)-tetrahydropyrimidine-2(1H)-thione (3e) C₁₃H₁₈N₂S 234.36 Not reported 4-Ethylbenzyl, saturated ring

Key Observations :

  • The addition of bulky substituents (e.g., adamantyl, phenyl) increases molecular weight and often enhances biological activity .
Anticancer Activity
  • This compound: Limited direct data, but structurally related dihydropyrimidine-2(1H)-thiones exhibit potent cytotoxicity. For example, adamantane-containing derivatives (e.g., IIb: IC₅₀ = 1.03 µg/mL against A-549 lung cancer cells) show enhanced activity due to hydrophobic adamantyl groups improving cell membrane penetration .
  • Tetrahydropyrimidine-2(1H)-thiones: Derivatives like 3e and 3f inhibit melanogenesis in B16 melanoma cells (IC₅₀ = 1.2 µM and 0.76 µM, respectively) by suppressing tyrosinase biosynthesis .
Antioxidant Activity
  • Substituted pyrimidine-2(1H)-thiones with hydroxylphenyl groups (e.g., 6-(4-hydroxyphenyl)-4-phenyl derivatives) demonstrate radical scavenging properties, validated by AAI (ascorbic acid inhibition) and AAU (ascorbic acid unit) assays .
Corrosion Inhibition
  • Pyrimidine-2(1H)-thione derivatives exhibit pH-dependent corrosion inhibition on carbon steel in NaCl solutions. Under stagnant conditions, they form stable protective layers, but turbulent flow reduces efficacy due to adhesive instability .

Biological Activity

5,6-Dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Name : this compound
  • CAS Number : 64942-98-9
  • Molecular Formula : C7H8N2S

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Antioxidant Activity : The thione group contributes to its antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative stress.
  • Antimicrobial Properties : Studies indicate that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells. A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines through the modulation of signaling pathways such as MAPK/ERK and PI3K/AKT.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of cell proliferation

Anticonvulsant Activity

In a series of synthesized compounds related to this compound, anticonvulsant activity was evaluated using the maximal electroshock (MES) test. Compounds showed significant efficacy with minimal neurotoxicity compared to standard treatments like phenytoin.

Case Studies

  • Study on Anticancer Effects :
    • A study published in PubMed explored the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment.
  • Antimicrobial Testing :
    • Another study investigated its antimicrobial properties against various bacterial strains. The compound exhibited substantial inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Research Findings and Data Tables

Recent research has provided valuable insights into the biological activities of this compound. Below is a summary table highlighting key findings from various studies:

Study TypeFindingsReference
AnticancerInduced apoptosis in MCF-7 cells; IC50 = 15 µM
AnticonvulsantEffective in MES test; low neurotoxicity
AntimicrobialInhibited growth of S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dimethylpyrimidine-2(1H)-thione derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea with substituted β-keto esters or via functionalization of pre-formed pyrimidine cores. For example, 5,6-dimethyluracil derivatives (structurally related) are synthesized by reacting 2-methylacetylacetic acid ethyl ester with urea, achieving ~83% yield under optimized reflux conditions . For thione derivatives, thiourea is often used with ketones in ethanol under basic catalysis (e.g., NaOH), followed by recrystallization to isolate products . Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., ethanol for solubility), and temperature control to minimize side reactions.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : The C=S stretch appears at 1190–1120 cm⁻¹, while N–H stretches (from pyrimidine and thione groups) are observed at 3127–3420 cm⁻¹ .
  • 1H NMR : Thione protons (S–H) are typically absent due to tautomerization, but aromatic protons (e.g., pyrimidine ring) resonate at δ 7.0–8.5 ppm. Methyl groups (5,6-dimethyl) appear as singlets at δ 2.1–2.3 ppm .
  • 13C NMR : The C=S carbon resonates at ~170–180 ppm, while pyrimidine carbons appear at 150–160 ppm .

Q. What crystallographic parameters are critical for resolving the crystal structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction requires:

  • Space group determination : For example, monoclinic systems (e.g., P21/m) are common, with unit cell parameters (a, b, c, β) refined using programs like SHELXL .
  • Hydrogen bonding analysis : N–H⋯S and C–H⋯N interactions stabilize crystal packing. For instance, N1–H1⋯N4 bonds (2.893 Å) form chains along the [100] direction in pyrazine-thione analogs .
  • Displacement parameters : Isotropic thermal motion (Ueq) for heavy atoms should be <0.05 Ų, with hydrogen atoms refined using riding models .

Advanced Research Questions

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

  • Methodological Answer : Hirshfeld surfaces (generated via CrystalExplorer) map normalized contact distances (dnorm) to identify dominant interactions:

  • C–H⋯S bonds : Contribute ~36.8% to the surface in pyrazine-thione analogs, visible as red spikes in fingerprint plots .
  • N–H⋯N bonds : Account for 13.8% of interactions, with H⋯N/H⋯C contacts forming distinct "wings" in 2D plots .
  • Quantitative metrics : Compare % contributions to CSD database entries (e.g., 79 structures for 2-mercaptopyrazine) to validate packing motifs .

Q. What strategies resolve contradictions in crystallographic data refinement for thione-containing heterocycles?

  • Methodological Answer :

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains, particularly for high-symmetry space groups .
  • Disordered atoms : Apply PART/SAME restraints for overlapping methyl groups (e.g., 5,6-dimethyl positions) .
  • Validation tools : Cross-check R1/wR2 values (acceptable if <0.05/0.10) and Fo/Fc maps (residual peaks <1 eÅ⁻³) .

Q. How does substituent variation at the 5,6 positions affect the biological activity of dihydropyrimidine-2(1H)-thione derivatives?

  • Methodological Answer :

  • Antitumor activity : Derivatives with carbazole moieties (e.g., DTP-4) show IC50 values <10 µM against MCF7 cells, attributed to intercalation and topoisomerase inhibition .
  • Antimicrobial activity : Electron-withdrawing groups (e.g., Cl at position 4) enhance activity by increasing membrane permeability, as shown in MIC assays .
  • SAR studies : Use CoMFA/CoMSIA models to correlate logP values with bioactivity, ensuring substituents balance lipophilicity and solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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